4-Cyanopyridine
CAS No.: 100-48-1
Cat. No.: VC21346681
Molecular Formula: C6H4N2
Molecular Weight: 104.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 100-48-1 |
---|---|
Molecular Formula | C6H4N2 |
Molecular Weight | 104.11 g/mol |
IUPAC Name | pyridine-4-carbonitrile |
Standard InChI | InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H |
Standard InChI Key | GPHQHTOMRSGBNZ-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C#N |
Canonical SMILES | C1=CN=CC=C1C#N |
Appearance | White Solid |
Boiling Point | 213.5 °C |
Melting Point | 77- 81 °C |
Physical and Chemical Properties
4-Cyanopyridine exists as white to off-white crystals or powder at room temperature. It possesses distinct physical and chemical properties that are summarized in the following table:
Property | Value/Description |
---|---|
Molecular Formula | C6H4N2 |
Molecular Weight | 104.11 g/mol |
Physical Form | Crystals or Powder |
Color | White to off-white |
Melting Point | 76-79°C |
Boiling Point | 196°C |
Flash Point | 88°C |
Density | 1.1145 (estimate) |
Vapor Pressure | 41.9 Pa at 25°C |
Refractive Index | 1.5242 (estimate) |
Water Solubility | 3.2 g/100ml (16.4°C) or 40 g/L |
LogP | 0.46 at 25°C |
pKa | 1.90 (+1) at 25°C |
Stability | Stable; incompatible with strong bases, strong oxidizing agents, and strong acids |
Storage Conditions | Sealed in dry conditions at room temperature |
Table 1: Physical and Chemical Properties of 4-Cyanopyridine
From a chemical perspective, 4-cyanopyridine demonstrates properties characteristic of both pyridines and nitriles. The pyridine nitrogen exhibits basic character, though diminished by the electron-withdrawing cyano group. The cyano group, meanwhile, provides electrophilic sites for nucleophilic attack, making the compound reactive in various synthetic transformations.
Synthesis Methods
Several methods exist for synthesizing 4-cyanopyridine, with the most industrially relevant being the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and air in the presence of a catalyst.
Ammoxidation of 4-Methylpyridine
The primary industrial synthesis method involves the following steps:
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Vaporization and preheating of 4-methylpyridine and ammonia to 180-330°C
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Mixing with air uniformly
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Introduction into a fixed-bed reactor filled with catalyst
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Reaction control at 330-450°C with head pressure of 0.020-0.070 KPa
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Temperature control using molten salts
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Condensation and sub-zero fractionation of reaction gas
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Distillation of crude product to obtain finished 4-cyanopyridine
The reaction equation can be represented as:
C6H7N + NH3 + O2 → C6H4N2 + 3H2O
This method achieves impressive efficiency with a conversion rate of 4-methylpyridine exceeding 99% and a yield of 4-cyanopyridine greater than 98% .
Catalyst Composition
The catalyst used in this process is typically an aluminum oxide-supported mixed metal oxide with the general composition:
AaBbCcCr10Ox
Where:
-
A represents one or more elements from Li, Na, and Ti
-
B represents one or more elements from Mn, Mg, V, Bi, and P
The precise catalyst composition significantly affects the efficiency and selectivity of the reaction.
Alternative Synthesis Method
An alternative synthetic route involves the reaction between 1-pyridinio-4-pyridone cations and cyanide ions. Research has shown that this reaction can yield both 2-cyanopyridine and 4-cyanopyridine, with the distribution affected by cyanide ion concentration:
-
High cyanide ion concentration favors 2-cyanopyridine formation
-
Low cyanide ion concentration favors 4-cyanopyridine formation
A regioselective synthesis of 4-cyanopyridine can be achieved using 2,6-dimethyl-1-pyridinio-4-pyridone cations, which produce high yields of 1,4-dihydro-4-cyano-adducts. These adducts can be thermally decomposed to yield 4-cyanopyridine with minimal formation of 2-cyanopyridine .
Applications and Uses
4-Cyanopyridine serves various important functions across multiple chemical and pharmaceutical domains:
Pharmaceutical Applications
The compound is a valuable intermediate in the synthesis of pharmaceutical substances, particularly:
-
Isonicotinylhydrazide (isoniazid), which is used in the treatment of tuberculosis
Chemical Synthesis Applications
4-Cyanopyridine functions as a precursor in the preparation of:
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Isonicotinic acid
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4-dimethylaminopyridine (DMAP), an important catalyst in organic synthesis
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6-methyl-2-pyridin-4-yl-pyrimidin-4-ylamine via reaction with acetonitrile
Coordination Chemistry
One of the most significant applications of 4-cyanopyridine is as a ligand in coordination chemistry. It binds to metal ions through its pyridine nitrogen atom, creating complexes with unique properties:
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Forms mixed-ligand complexes with iron porphyrinates, where it functions as a π-acceptor ligand
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Creates zinc porphyrin complexes with distorted square-pyramidal geometry
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Influences the electronic structure of metal centers through its π-accepting character
Coordination Chemistry of 4-Cyanopyridine
4-Cyanopyridine's role as a ligand in metal complexes deserves special attention due to its unique electronic properties and coordination behavior.
Electronic Properties as a Ligand
4-Cyanopyridine functions primarily as a π-acceptor ligand due to the electron-withdrawing nature of the cyano group. This property creates interesting synergistic effects when paired with σ-donating or π-donating ligands in mixed-ligand complexes .
Iron Porphyrin Complexes
In the complex [Fe(TMP)(4-CNPy)(HIm)]ClO4 (where TMP = tetramesitylporphyrin and HIm = imidazole), 4-cyanopyridine coordinates to the iron center as an axial ligand. Notable features include:
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The axial ligands adopt a perpendicular arrangement relative to each other
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Fe-N(pyridine) bond length measures 2.021 Å
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The complex displays a rhombic EPR signal rather than a large gmax signal
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Mössbauer spectroscopy reveals an isomer shift of 0.197 mm/s and quadrupole splitting of 1.935 mm/s
The stability of this mixed-ligand complex appears to result from synergistic bonding between the π-accepting 4-cyanopyridine and the σ-donating/π-donating imidazole ligand. This demonstrates how 4-cyanopyridine's electronic properties can be leveraged to create stable coordination compounds .
Zinc Porphyrin Complexes
4-Cyanopyridine also forms complexes with zinc porphyrinates, as observed in [Zn(TPBP)(4-CNpy)]·(4-CNpy) (where TPBP = 5,10,15,20-(tetraphenylbenzoate)porphyrinate). In this complex:
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The zinc cation adopts a distorted square-pyramidal geometry
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The average Zn-N(pyrrole) bond length is 2.060 Å
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The Zn-N(4-CNpy) bond length is 2.159 Å
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The zinc cation is displaced by 0.319 Å from the porphyrin plane toward the 4-cyanopyridine ligand
In the crystal structure, these complexes form supramolecular channels parallel to the c-axis, with non-coordinating 4-cyanopyridine molecules located in these channels and linked to the complex molecules via weak C-H···N, C-H···O, and C-H···π interactions, as well as through π-π stacking .
Cobalt Porphyrin Complexes
Studies on cobalt porphyrin complexes with 4-cyanopyridine reveal interesting electronic and structural effects. In [Co(TMPP)(4-CNpy)] (where TMPP represents a porphyrin derivative), the 4-cyanopyridine coordinates to the cobalt center, influencing its electronic properties . These complexes can be synthesized by dissolving cobalt porphyrin starting materials in chloroform with excess 4-cyanopyridine and allowing crystallization to occur through slow diffusion techniques .
Catalytic Applications
Recent research has explored the role of 4-cyanopyridine-boryl radicals in perfluoroalkylative pyridylation of alkenes. This metal- and photo-free protocol involves in situ generation of 4-cyanopyridine-boryl radicals, demonstrating a novel application of 4-cyanopyridine derivatives in organic transformations .
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